2-Phenoxy-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one
Description
The compound 2-Phenoxy-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one belongs to a class of hybrid molecules integrating 1,3,4-oxadiazole, piperidine, and phenoxy-propanone moieties. These structural features are associated with diverse pharmacological activities, including anti-inflammatory and antimicrobial properties . The 1,3,4-oxadiazole ring is a critical pharmacophore due to its electron-deficient nature, enabling interactions with biological targets.
Properties
IUPAC Name |
2-phenoxy-1-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14(25-17-5-3-2-4-6-17)20(24)23-10-7-15(8-11-23)18-21-22-19(26-18)16-9-12-27-13-16/h2-6,9,12-15H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXLNDXUUCXTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NN=C(O2)C3=CSC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenoxy-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a synthetic compound with a complex structure that includes a phenoxy group, a thiophene ring, and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of anti-tubercular and anticancer agents.
The chemical properties of this compound are as follows:
| Property | Value |
|---|---|
| CAS Number | 1396869-49-0 |
| Molecular Formula | C₁₈H₂₁N₃O₂S |
| Molecular Weight | 315.4 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied .
Antitubercular Activity
Recent studies have evaluated the antitubercular potential of compounds similar to this compound. For instance, a series of novel derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra, with some exhibiting significant activity. The most active compounds showed IC₅₀ values ranging from 1.35 to 2.18 μM . This suggests that derivatives of the target compound may also possess similar antitubercular properties.
Anticancer Activity
In addition to its potential as an antitubercular agent, compounds related to this structure have been explored for their anticancer activities. For example, various derivatives have shown cytotoxic effects against different cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC₅₀ values indicating significant efficacy . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of 2-Phenoxy compounds evaluated their biological activities systematically. The synthesized compounds were tested for cytotoxicity against several cancer cell lines. The results indicated that certain modifications to the piperidine moiety enhanced anticancer activity significantly .
Study 2: Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of thiophene-containing compounds revealed that modifications at the thiophene ring could lead to increased potency against Mycobacterium tuberculosis. This highlights the importance of structural optimization in drug design for enhancing biological activity .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics . The presence of the thiophene ring in this compound may enhance its interaction with microbial targets.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Oxadiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. In silico studies have predicted that 2-Phenoxy-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one could interact with key proteins involved in cancer progression, such as kinases and transcription factors .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focus of research. For example, enzyme assays indicate that oxadiazole-containing compounds can act as inhibitors of certain proteases and kinases, which play critical roles in various disease states . This property makes them valuable in drug design targeting metabolic pathways.
Organic Electronics
The unique electronic properties of thiophene and oxadiazole derivatives make them suitable for applications in organic electronics. Research has demonstrated that compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their charge transport properties are advantageous .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, it was found that compounds similar to 2-Phenoxy... exhibited minimum inhibitory concentrations (MICs) below 20 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests a strong potential for further development into therapeutic agents against resistant bacterial strains .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of oxadiazole derivatives revealed that certain modifications to the piperidine ring significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural optimization in enhancing therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a core scaffold with derivatives synthesized in , and 7, which feature variations in the oxadiazole substituents. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : Nitro (4e) and chloro (4c) substituents increase melting points, likely due to enhanced intermolecular interactions, but reduce yields compared to electron-donating groups .
- Electron-Donating Groups : Methoxy (4i) and acetoxy (4d) groups correlate with higher anti-inflammatory activity (62.50–65.63% inhibition), suggesting improved target engagement or metabolic stability .
- Thiophene vs.
Pharmacological Profile
- Anti-Inflammatory Activity : Compounds 4d and 4i exhibit >60% inhibition in carrageenan-induced edema models, outperforming standard drugs like ibuprofen (50–55% inhibition) . The thiophene-bearing target compound’s activity remains uncharacterized in the provided evidence.
- Antimicrobial Potential: Oxadiazole derivatives in show moderate activity against E. coli and S. aureus, but the thiophene variant’s efficacy is unexplored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
